molecular formula C10H20O4 B14313535 (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol CAS No. 112405-86-4

(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol

Cat. No.: B14313535
CAS No.: 112405-86-4
M. Wt: 204.26 g/mol
InChI Key: MLQJBSGNAYWCEB-UHFFFAOYSA-N
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Description

(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C10H20O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two ethyl groups and two hydroxymethyl groups attached to the dioxane ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of pentaerythritol with ethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.

Major Products

The major products formed from these reactions include ethyl-substituted dioxane derivatives, aldehydes, carboxylic acids, and various substituted esters and halides.

Scientific Research Applications

(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism by which (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with methyl groups instead of ethyl groups.

    (2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group, leading to different chemical properties and applications.

    (2-(Norbornene)-1,3-dioxane-5,5-diyl)dimethanol: Features a norbornene group, which imparts unique reactivity.

Uniqueness

(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of ethyl groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in applications where specific structural and chemical properties are required.

Properties

CAS No.

112405-86-4

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

[2,2-diethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C10H20O4/c1-3-10(4-2)13-7-9(5-11,6-12)8-14-10/h11-12H,3-8H2,1-2H3

InChI Key

MLQJBSGNAYWCEB-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(CO1)(CO)CO)CC

Origin of Product

United States

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